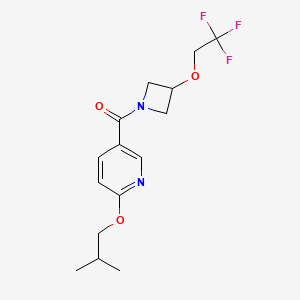

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

CAS No.: 2034590-78-6

Cat. No.: VC7781926

Molecular Formula: C15H19F3N2O3

Molecular Weight: 332.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034590-78-6 |

|---|---|

| Molecular Formula | C15H19F3N2O3 |

| Molecular Weight | 332.323 |

| IUPAC Name | [6-(2-methylpropoxy)pyridin-3-yl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

| Standard InChI | InChI=1S/C15H19F3N2O3/c1-10(2)8-22-13-4-3-11(5-19-13)14(21)20-6-12(7-20)23-9-15(16,17)18/h3-5,10,12H,6-9H2,1-2H3 |

| Standard InChI Key | CIJGNYHZTJSLGR-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F |

Introduction

(6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound featuring a pyridine ring and an azetidine ring connected by a carbonyl group. The compound includes isobutoxy and trifluoroethoxy substituents, which contribute to its unique chemical properties. Despite the lack of extensive literature directly focused on this compound, its components and similar structures provide valuable insights into its potential applications and synthesis methods.

Synthesis Methods

The synthesis of (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone likely involves multiple steps, including the formation of the pyridine and azetidine rings and their subsequent coupling. Common methods for synthesizing similar compounds involve palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds and nucleophilic substitution reactions for introducing the trifluoroethoxy group.

| Reaction Type | Conditions | Purpose |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Inert atmosphere, high temperature | Form carbon-carbon bonds |

| Nucleophilic Substitution | Mild conditions, suitable solvent | Introduce trifluoroethoxy group |

Potential Applications

Given its structural features, (6-Isobutoxypyridin-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may exhibit biological activity, such as enzyme inhibition or receptor binding, due to the presence of the pyridine and azetidine rings. The trifluoroethoxy group could enhance its pharmacokinetic properties, such as stability and bioavailability.

| Potential Use | Rationale |

|---|---|

| Enzyme Inhibition | Pyridine and azetidine rings can interact with enzymes |

| Receptor Binding | Polar groups facilitate binding to biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume